Diclosulam

Catalog No.
S617487
CAS No.
145701-21-9
M.F
C13H10Cl2FN5O3S
M. Wt
406.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diclosulam

CAS Number

145701-21-9

Product Name

Diclosulam

IUPAC Name

N-(2,6-dichlorophenyl)-5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide

Molecular Formula

C13H10Cl2FN5O3S

Molecular Weight

406.2 g/mol

InChI

InChI=1S/C13H10Cl2FN5O3S/c1-2-24-13-17-9(16)6-10-18-12(19-21(10)13)25(22,23)20-11-7(14)4-3-5-8(11)15/h3-6,20H,2H2,1H3

InChI Key

QNXAVFXEJCPCJO-UHFFFAOYSA-N

SMILES

Array

Synonyms

N-(2,6-Dichlorophenyl)-5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide; Spider (Herbicide); Strongarm; XDE 564

Canonical SMILES

CCOC1=NC(=CC2=NC(=NN21)S(=O)(=O)NC3=C(C=CC=C3Cl)Cl)F

The exact mass of the compound Diclosulam is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. It belongs to the ontological category of sulfonamide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diclosulam (CAS 145701-21-9) is a highly active, soil-applied triazolopyrimidine sulfonanilide herbicide that functions as an acetolactate synthase (ALS) inhibitor. In agricultural chemical procurement, it is primarily sourced as a pre-emergence (PRE) and pre-plant incorporated (PPI) active ingredient for broadleaf weed and sedge control in peanut and soybean cultivation. Unlike many post-emergence ALS inhibitors, diclosulam is valued for its extended soil residual activity and its specific efficacy against hard-to-control species such as common ragweed and yellow nutsedge. Its physicochemical profile, characterized by a low pKa (4.09) and highly pH-dependent solubility, dictates specific formulation and tank-mixing requirements. For buyers, the primary justification for procuring diclosulam over other in-class analogs lies in its ability to provide season-long, single-pass residual control, thereby reducing the operational and chemical costs associated with sequential rescue treatments [1].

Substituting diclosulam with other triazolopyrimidine sulfonamides (such as cloransulam-methyl or flumetsulam) or common pre-emergence PPO inhibitors (such as flumioxazin) introduces significant performance gaps in residual weed control. Cloransulam-methyl degrades too rapidly in the soil, with a field half-life often under 18 days, making it unsuitable for the season-long residual control that diclosulam provides[1]. Conversely, while flumioxazin offers residual control, it lacks diclosulam's near-complete efficacy against specific high-pressure weeds like common ragweed and yellow nutsedge. Relying on flumioxazin as a direct procurement substitute frequently forces growers to purchase and apply additional post-emergence (POST) herbicides to manage escapes[2]. Furthermore, diclosulam's extreme pH-dependent solubility requires specific handling in aqueous formulations that generic substitutes do not mimic, meaning direct drop-in substitution in existing tank mixes can lead to precipitation or uneven field application[3].

Extended Soil Half-Life for Season-Long Residual Control

Diclosulam provides significantly longer residual activity in soil compared to its close structural analog, cloransulam-methyl. Field and laboratory dissipation studies demonstrate that diclosulam exhibits a soil half-life of approximately 33 to 65 days [1]. In contrast, cloransulam-methyl undergoes rapid biphasic degradation, yielding a mean aerobic soil half-life of only 18 days (and field half-lives as short as 2.5 to 11.2 days) [2]. This extended persistence is the primary reason diclosulam is procured for pre-emergence applications where season-long weed suppression is required.

Evidence DimensionAerobic soil half-life (DT50)
Target Compound DataDiclosulam: ~33 to 65 days
Comparator Or BaselineCloransulam-methyl: ~18 days (mean)
Quantified DifferenceDiclosulam provides 1.8x to 3.6x longer soil persistence.
ConditionsAerobic soil metabolism and field dissipation studies

Procuring diclosulam ensures reliable, long-term residual weed control, eliminating the need to purchase sequential post-emergence applications required when using shorter-lived analogs.

Superior Pre-Emergence Efficacy on Common Ragweed

When evaluated as a pre-emergence (PRE) herbicide, diclosulam demonstrates a distinct efficacy advantage over flumioxazin, a common procurement substitute. In field trials utilizing a metolachlor pre-plant incorporated (PPI) baseline, the addition of diclosulam PRE achieved 100% control of common ragweed. In the same trials, substituting diclosulam with flumioxazin PRE resulted in only 76% control of common ragweed [1].

Evidence DimensionCommon ragweed (Ambrosia artemisiifolia) control
Target Compound DataDiclosulam PRE: 100% control
Comparator Or BaselineFlumioxazin PRE: 76% control
Quantified Difference24% absolute increase in common ragweed control with diclosulam.
ConditionsField trials following metolachlor PPI baseline in peanut cultivation

This absolute control metric allows buyers to justify diclosulam's procurement by avoiding the cost and labor of secondary post-emergence rescue treatments for ragweed escapes.

Enhanced Control of Yellow Nutsedge

Diclosulam acts as a powerful dual-action agent against both broadleaf weeds and sedges, outperforming standard pre-emergence alternatives. While a baseline application of metolachlor PPI alone controlled yellow nutsedge at 86%, the addition of diclosulam PRE improved control to 99%. In broader regional tests, diclosulam consistently outperformed flumioxazin, which provided less than 69% control of yellow nutsedge [1].

Evidence DimensionYellow nutsedge (Cyperus esculentus) control
Target Compound DataDiclosulam PRE: 99% control (in metolachlor systems)
Comparator Or BaselineFlumioxazin PRE: <69% control
Quantified Difference>30% improvement in yellow nutsedge control compared to flumioxazin.
ConditionsField efficacy trials in southeastern US peanut production

Procuring diclosulam consolidates broadleaf and sedge management into a single pre-emergence application, streamlining the herbicide supply chain.

Extreme pH-Dependent Aqueous Solubility

Diclosulam exhibits highly pH-dependent aqueous solubility due to its pKa of 4.09. At pH 5, its solubility is approximately 100 mg/L, but this increases dramatically to over 4,000 mg/L at pH 9[1]. In contrast, the related compound flumetsulam has a less extreme solubility profile (565 mg/L) [2]. Because diclosulam exists primarily in its anionic form at environmentally relevant pH levels, its mobility and activation in the soil profile are highly sensitive to soil pH and buffer conditions.

Evidence DimensionAqueous solubility variance across pH
Target Compound DataDiclosulam: 100 mg/L (pH 5) to >4,000 mg/L (pH 9)
Comparator Or BaselineFlumetsulam: ~565 mg/L
Quantified DifferenceDiclosulam demonstrates a 40-fold increase in solubility from pH 5 to pH 9.
ConditionsStandard aqueous solubility testing at 20 °C

Formulators and buyers must procure diclosulam with strict attention to the pH of carrier water and tank-mix partners to ensure complete dissolution and prevent nozzle clogging.

Single-Pass Pre-Emergence Formulations for High-Pressure Weed Environments

Because diclosulam provides 100% control of common ragweed and 99% control of yellow nutsedge in baseline systems, it is the optimal active ingredient for single-pass pre-emergence formulations. Buyers should prioritize diclosulam over flumioxazin when formulating products intended to eliminate the need for sequential post-emergence rescue treatments in heavy broadleaf and sedge infestations [1].

Extended-Residual Weed Control Programs in Peanuts and Soybeans

Diclosulam is the preferred procurement choice for extended-residual programs due to its 33 to 65-day soil half-life. It significantly outperforms shorter-lived analogs like cloransulam-methyl, making it ideal for regions where early canopy closure is not guaranteed and long-term chemical suppression of late-emerging weeds is critical [2].

pH-Optimized Aqueous Suspension Concentrates

Given its extreme pH-dependent solubility (ranging from 100 mg/L at pH 5 to >4,000 mg/L at pH 9), diclosulam is uniquely suited for pH-optimized aqueous suspension concentrates or water-dispersible granules. Formulators can leverage this property by pairing it with specific buffering agents to precisely control its release rate and soil mobility upon field application [3].

XLogP3

3.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

404.9865439 Da

Monoisotopic Mass

404.9865439 Da

Heavy Atom Count

25

Melting Point

218-221 °C(lit.)

UNII

6X5DO0I08Z

GHS Hazard Statements

Aggregated GHS information provided by 17 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (94.12%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (94.12%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

145701-21-9

Wikipedia

Diclosulam

Dates

Last modified: 08-15-2023
1. Zabik JM, van Wesenbeeck IJ, Peacock AL, Kennard LM, Roberts DW. Terrestrial field dissipation of diclosulam at four sites in the United States. J Agric Food Chem. 2001 Jul;49(7):3284-90. doi: 10.1021/jf001236p. PMID: 11453764.

2. van Wesenbeeck IJ, Peacock AL, Havens PL. Measurement and modeling of diclosulam runoff under the influence of simulated severe rainfall. J Environ Qual. 2001 Mar-Apr;30(2):553-60. doi: 10.2134/jeq2001.302553x. PMID: 11285917.

3. Yoder RN, Huskin MA, Kennard LM, Zabik JM. Aerobic metabolism of diclosulam on U.S. and South American soils. J Agric Food Chem. 2000 Sep;48(9):4335-40. doi: 10.1021/jf9911848. PMID: 10995360.

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